molecular formula C20H22O7 B12747971 Shinjulactone C CAS No. 82470-74-4

Shinjulactone C

Cat. No.: B12747971
CAS No.: 82470-74-4
M. Wt: 374.4 g/mol
InChI Key: QUDGSOQXSJGXMH-HOGHQMKASA-N
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Description

It is characterized by its unique hexacyclic structure, specifically a 1α,12α:5α,13α-dicyclo-9βH-picrasane skeleton . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Shinjulactone C can be synthesized from ailanthone through a series of chemical reactions. The key step involves an intramolecular ionic [4+2] cycloaddition between a pentadienyl cation and an olefin . This reaction is crucial for forming the hexacyclic structure of this compound.

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale synthesis and isolation from natural sources.

Chemical Reactions Analysis

Types of Reactions

Shinjulactone C undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can alter the ketone groups in the structure.

    Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Shinjulactone C is structurally related to other quassinoids such as:

  • Shinjudilactone
  • Ailanthone
  • Shinjulactone A
  • Shinjulactone B

Uniqueness

What sets this compound apart from these similar compounds is its unique hexacyclic structure and specific biological activities. While other quassinoids also exhibit biological activities, the specific interactions and pathways targeted by this compound make it a compound of particular interest for further research and development .

Properties

CAS No.

82470-74-4

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

IUPAC Name

(1S,2R,3R,9R,13R,15R,17S)-3,15-dihydroxy-17-(hydroxymethyl)-2,6,14-trimethyl-10-oxahexacyclo[7.7.1.02,7.03,15.07,14.013,17]heptadec-5-ene-4,11,16-trione

InChI

InChI=1S/C20H22O7/c1-8-4-10(22)19(25)16(3)13-14(24)20(19,26)15(2)9-5-12(23)27-11(6-18(8,15)16)17(9,13)7-21/h4,9,11,13,21,25-26H,5-7H2,1-3H3/t9-,11+,13+,15?,16+,17+,18?,19+,20+/m0/s1

InChI Key

QUDGSOQXSJGXMH-HOGHQMKASA-N

Isomeric SMILES

CC1=CC(=O)[C@]2([C@]3(C14C[C@@H]5[C@@]6([C@@H]3C(=O)[C@]2(C4([C@@H]6CC(=O)O5)C)O)CO)C)O

Canonical SMILES

CC1=CC(=O)C2(C3(C14CC5C6(C3C(=O)C2(C4(C6CC(=O)O5)C)O)CO)C)O

Origin of Product

United States

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